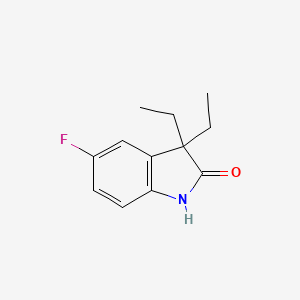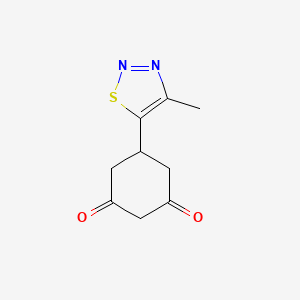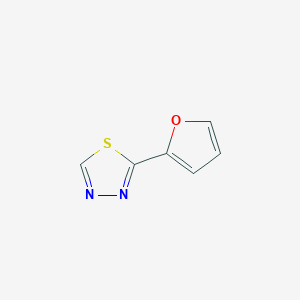
2-(Furan-2-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both furan and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Furan-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the furan ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring.
Applications De Recherche Scientifique
2-(Furan-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-1,3,4-thiadiazole varies depending on its application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. In anticancer applications, it may induce apoptosis by interacting with specific cellular pathways and molecular targets such as enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- 2-(Furan-2-yl)-1,3,4-oxadiazole
- 2-(Furan-2-yl)-1,3,4-triazole
- 2-(Furan-2-yl)-1,3,4-thiazole
Comparison: 2-(Furan-2-yl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct electronic properties and reactivity compared to its analogs. For instance, the thiadiazole ring is more electron-rich than the oxadiazole ring, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C6H4N2OS |
|---|---|
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
2-(furan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H4N2OS/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H |
Clé InChI |
YZMQJYOJJJHESW-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
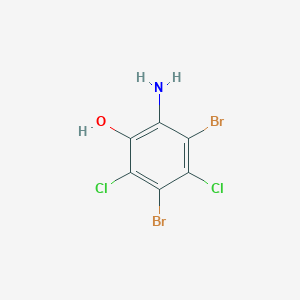
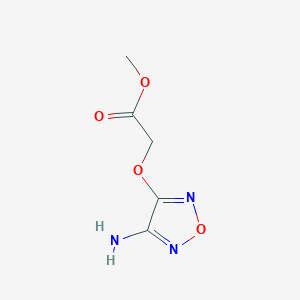

![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)
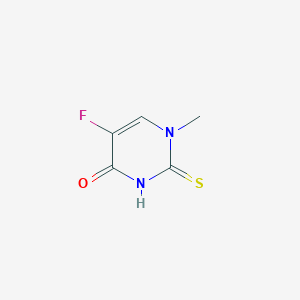


![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)
